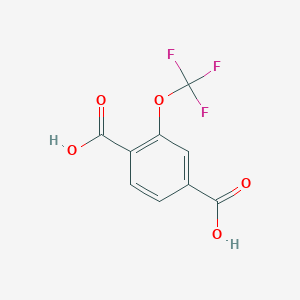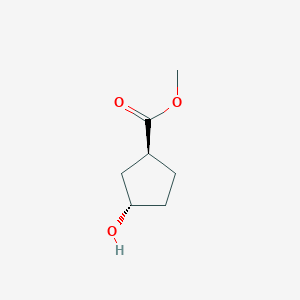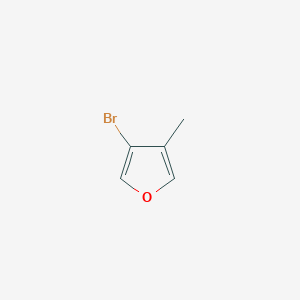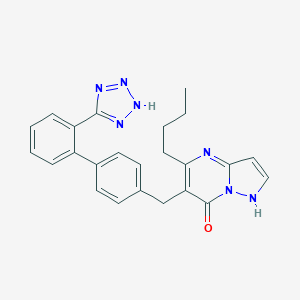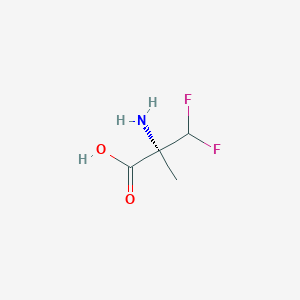
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid, also known as Difluoromethylornithine (DFMO), is a non-competitive inhibitor of ornithine decarboxylase (ODC). ODC is an enzyme that catalyzes the first step in the biosynthesis of polyamines, which are essential for cell growth and proliferation. DFMO is a promising drug candidate for the treatment of various diseases, including cancer, parasitic infections, and neurodegenerative disorders.
Mécanisme D'action
DFMO works by inhibiting ODC, which is responsible for the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction is associated with cancer and other diseases. By inhibiting ODC, DFMO reduces the levels of polyamines, which leads to decreased cell growth and proliferation.
Effets Biochimiques Et Physiologiques
DFMO has been shown to have both biochemical and physiological effects. Biochemically, DFMO reduces the levels of polyamines, which leads to decreased cell growth and proliferation. Physiologically, DFMO has been shown to induce apoptosis, or programmed cell death, in cancer cells. DFMO has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying the role of polyamines in cell growth and proliferation. DFMO is also relatively easy to synthesize and has a long shelf life. However, DFMO has some limitations for lab experiments. It is a non-specific inhibitor of ODC, which means that it may also inhibit other enzymes that are involved in polyamine metabolism. In addition, DFMO can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DFMO. One area of interest is the development of new formulations and delivery methods for DFMO, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict the response to DFMO treatment, which could help to personalize cancer therapy. Finally, there is growing interest in the use of DFMO in combination with other drugs, such as immunotherapy agents, to enhance the anti-tumor immune response.
Méthodes De Synthèse
DFMO can be synthesized using several methods, including the reaction of 2,2-difluoro-1,3-dimethylimidazolidine with ethyl chloroformate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,2-difluoro-N-methylacetamide with sodium hydroxide, followed by acidification and decarboxylation.
Applications De Recherche Scientifique
DFMO has been extensively studied for its therapeutic potential in cancer treatment. It has been found to inhibit the growth of various cancer cell types, including colon, breast, and prostate cancers. DFMO has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In addition, DFMO has been investigated as a potential treatment for parasitic infections, such as African sleeping sickness and Chagas disease, and neurodegenerative disorders, such as Huntington's disease.
Propriétés
Numéro CAS |
182998-49-8 |
|---|---|
Nom du produit |
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid |
Formule moléculaire |
C4H7F2NO2 |
Poids moléculaire |
139.1 g/mol |
Nom IUPAC |
(2R)-2-amino-3,3-difluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7F2NO2/c1-4(7,2(5)6)3(8)9/h2H,7H2,1H3,(H,8,9)/t4-/m0/s1 |
Clé InChI |
RKQHFEJWTUHAIH-BYPYZUCNSA-N |
SMILES isomérique |
C[C@](C(F)F)(C(=O)O)N |
SMILES |
CC(C(F)F)(C(=O)O)N |
SMILES canonique |
CC(C(F)F)(C(=O)O)N |
Synonymes |
L-Alanine, 3,3-difluoro-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



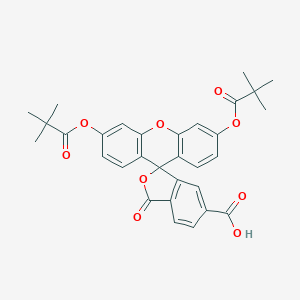
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
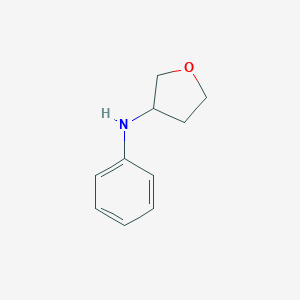
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
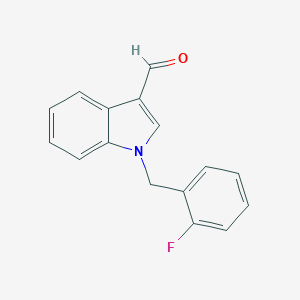
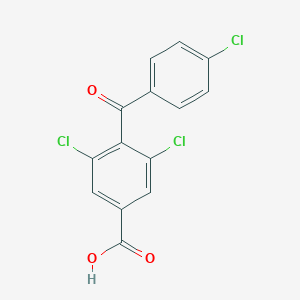
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
